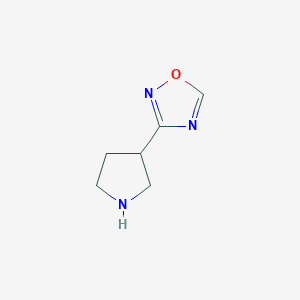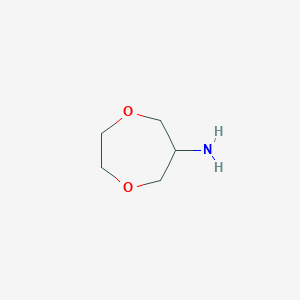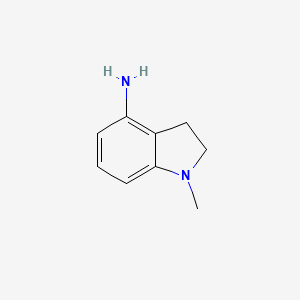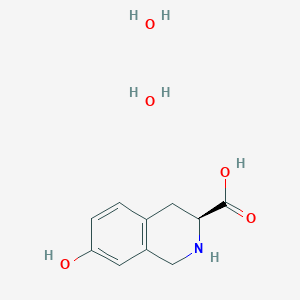
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate
Übersicht
Beschreibung
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate, commonly known as (S)-norcoclaurine, is a natural product that has been found in various plant species. It has gained significant attention due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Behavioral Effects in Mice : Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and found that they transiently increased the locomotor activity of mice after peripheral injection. Some of these compounds, including the 7-hydroxy derivative, were detected in the brain and may play a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Synthesis Challenges : Bozsó et al. (2000) reported on the difficulties in coupling amino acids to this compound. They found that using specific activation methods facilitated the complete synthesis of peptides, indicating its potential use in peptide synthesis (Bozsó, Tóth, Murphy, & Lovas, 2000).
Enzymatic Oxidation : Coutts et al. (1980) studied the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, including ones with a 6- or 7-hydroxy substituent. They found that these acids undergo oxidative decarboxylation to yield high yields of corresponding dihydroisoquinolines (Coutts, Hamblin, Tinley, & Bobbitt, 1980).
Synthesis of Enantiopure Acids : Forró et al. (2016) demonstrated an efficient method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in the synthesis of modulators of nuclear receptors (Forró, Megyesi, Paál, & Fülöp, 2016).
Potential Drug Development : Azukizawa et al. (2008) synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and identified one compound as a novel peroxisome proliferators-activated receptor gamma agonist, demonstrating its potential in diabetes treatment (Azukizawa, Kasai, Takahashi, Miike, Kunishiro, Kanda, Mukai, & Shirahase, 2008).
Antioxidant Properties : Kawashima et al. (1979) studied a compound related to (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and found it to have excellent antioxidant properties (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Eigenschaften
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVRJFEKNLUME-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



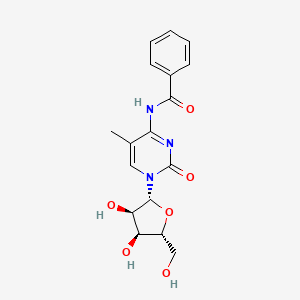
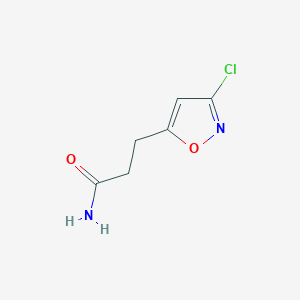

![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)
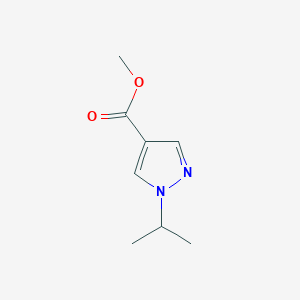
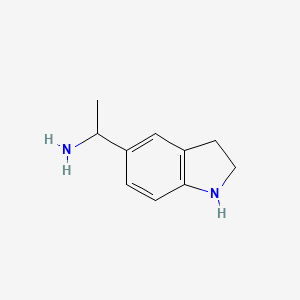
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)
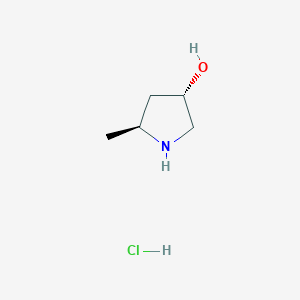
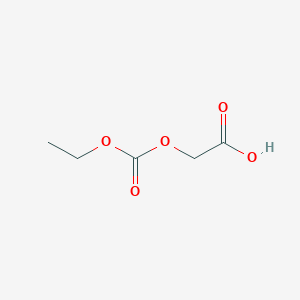
![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)
